

Application Notes and Protocols: Dosing and Administration of CP-547632 in Mice

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Compound of Interest

Compound Name: CP-547632

Cat. No.: B1684471

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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of **CP-547632**, a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, in murine models. The information is compiled from preclinical studies investigating its anti-angiogenic and anti-tumor activities.

Overview of CP-547632

CP-547632 is an orally bioavailable small molecule inhibitor that targets key signaling pathways involved in angiogenesis, a critical process for tumor growth and metastasis.^{[1][2]} It has demonstrated significant efficacy in inhibiting tumor growth in various human tumor xenograft models in mice.^{[1][2][3][4]}

Mechanism of Action: **CP-547632** primarily functions by inhibiting the tyrosine kinase activity of VEGFR-2 and FGF receptors.^{[1][2]} This abrogation of signaling prevents endothelial cell proliferation and migration, which are essential steps in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **CP-547632** in mice.

Table 1: In Vitro and In Vivo Potency of **CP-547632**

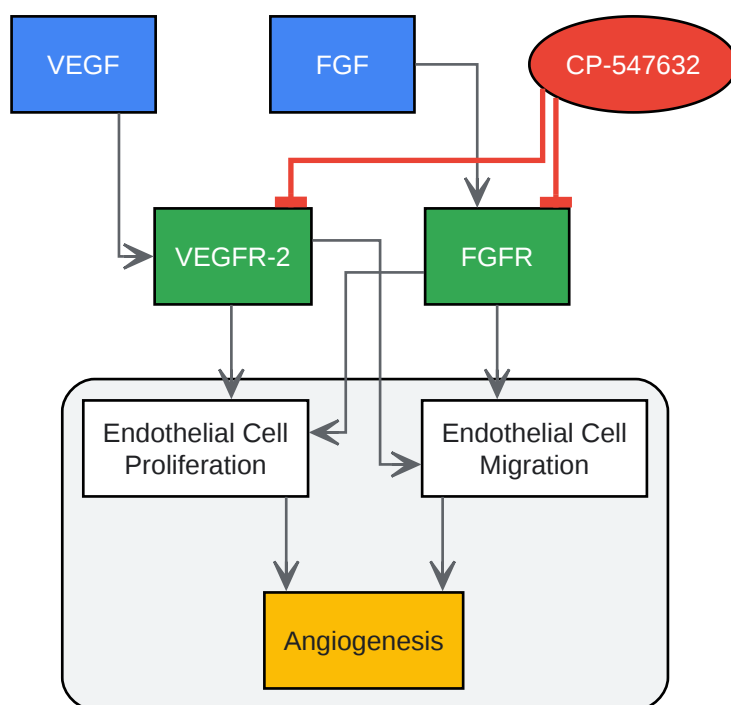
Parameter	Value	Cell/Model System	Reference
VEGFR-2 Kinase IC ₅₀	11 nM	Enzyme Assay	[1][2]
bFGF Receptor Kinase IC ₅₀	9 nM	Enzyme Assay	[1][2]
VEGF-stimulated VEGFR-2 Autophosphorylation IC ₅₀	6 nM	Whole Cell Assay	[1][2]
VEGFR-2 Phosphorylation Inhibition EC ₅₀ (in vivo)	590 ng/mL (plasma concentration)	NIH3T3/H-ras tumor-bearing mice	[1][2][3]
Corneal Angiogenesis ED ₅₀	10-25 mg/kg	BALB/c mice	[3]

Table 2: Antitumor Efficacy of **CP-547632** in Human Tumor Xenograft Models in Athymic Mice

Tumor Model	Dose (mg/kg, p.o., qd)	Treatment Vehicle	Maximum Tumor Growth Inhibition	Reference
Colo-205 (colon)	6.25 - 100	5% Gelucire	Up to 85%	[3]
DLD-1 (colon)	6.25 - 100	5% Gelucire	Significant inhibition	[3]
MDA-MB-231 (breast)	6.25 - 100	5% Gelucire	Significant inhibition	[3]
Various Human Xenografts	Not specified	Not specified	Up to 85%	[1][2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by **CP-547632**.



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Caption: **CP-547632** inhibits angiogenesis by blocking VEGFR-2 and FGFR signaling.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of **CP-547632** in mice.

Human Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of **CP-547632** in athymic mice bearing human tumor xenografts.

Materials:

- Athymic nude mice (e.g., BALB/c nu/nu)
- Human tumor cell lines (e.g., Colo-205, DLD-1, MDA-MB-231)
- Cell culture medium and supplements

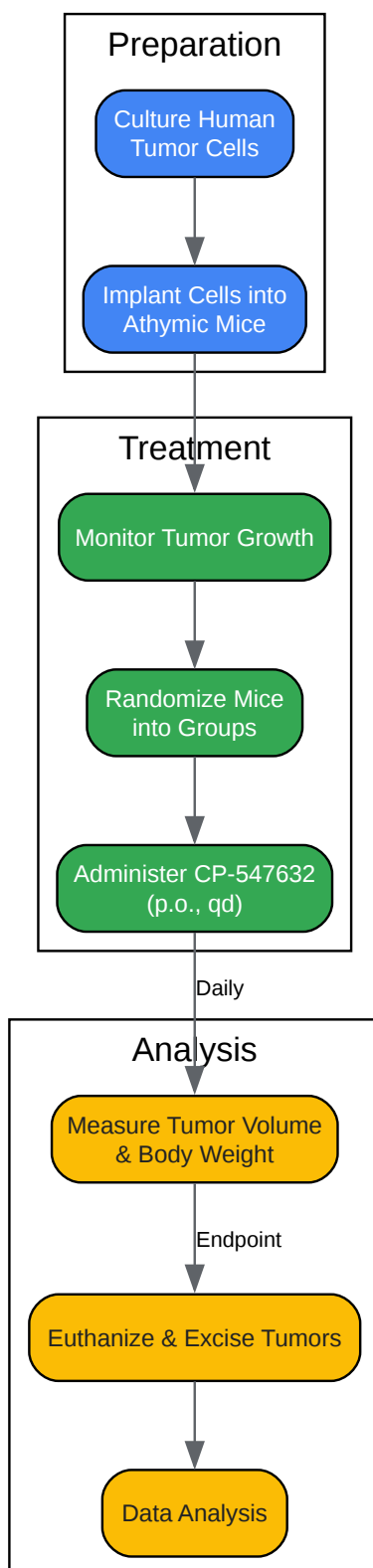
- Matrigel (optional)
- **CP-547632**
- Vehicle (e.g., 5% Gelucire in water)
- Calipers
- Animal balance
- Oral gavage needles

Procedure:

- Cell Culture: Culture the selected human tumor cell line under standard conditions.
- Tumor Cell Implantation:
 - Harvest cells and resuspend in sterile PBS or culture medium, with or without Matrigel.
 - Inject tumor cells (typically 1×10^6 to 1×10^7 cells) subcutaneously into the flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach a mean volume of 75-150 mm³, randomize mice into treatment and control groups.
- Drug Administration:
 - Prepare **CP-547632** in the chosen vehicle at the desired concentrations (e.g., 6.25, 12.5, 25, 50, 100 mg/kg).
 - Administer **CP-547632** or vehicle to the respective groups once daily via oral gavage.

- Monitoring and Endpoint:
 - Continue to measure tumor volume and body weight regularly throughout the study.
 - The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow Diagram:



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Caption: Workflow for evaluating **CP-547632** efficacy in a mouse xenograft model.

Corneal Angiogenesis Assay

This protocol details the assessment of the anti-angiogenic activity of **CP-547632** in the mouse cornea.

Materials:

- BALB/c mice
- VEGF pellets
- Hydron polymer
- Surgical microscope
- Fine forceps and scissors
- **CP-547632**
- Vehicle
- Oral gavage needles

Procedure:

- Pellet Implantation:
 - Anesthetize the mice.
 - Create a small micropocket in the center of the cornea.
 - Implant a slow-release pellet containing VEGF into the corneal pocket.
- Drug Administration:
 - Administer **CP-547632** or vehicle orally once daily, starting on the day of pellet implantation.
- Angiogenesis Assessment:

- After a set period (e.g., 5-7 days), examine the corneas under a microscope.
- Quantify the angiogenic response by measuring the area of neovascularization.

Sponge Angiogenesis Assay

This protocol is for evaluating the effect of **CP-547632** on FGF- and VEGF-induced angiogenesis in a sponge matrix.

Materials:

- Mice (e.g., BALB/c)
- Sterile surgical sponges
- VEGF and/or bFGF
- Matrigel
- **CP-547632**
- Vehicle
- Oral gavage needles
- Hemoglobin assay kit

Procedure:

- Sponge Preparation and Implantation:
 - Soak sterile sponges in a solution containing Matrigel and the angiogenic factor (VEGF or bFGF).
 - Surgically implant the sponges subcutaneously on the backs of the mice.
- Drug Administration:
 - Administer **CP-547632** or vehicle orally once daily for the duration of the experiment.

- Angiogenesis Quantification:
 - After a specified time (e.g., 7-14 days), excise the sponges.
 - Quantify the extent of angiogenesis by measuring the hemoglobin content within the sponges, which correlates with the degree of vascularization.

Administration Considerations

- Route of Administration: Oral (p.o.) administration has been shown to be effective.^{[1][2][3][4]} Other common routes in mice for preclinical studies include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.^[5] The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of the compound formulation.
- Vehicle Selection: A 5% Gelucire solution in water has been used as a vehicle for oral administration of **CP-547632**.^[3] The selection of an appropriate vehicle is crucial for ensuring the solubility, stability, and bioavailability of the compound. Other common vehicles include corn oil, sesame oil, and methylcellulose solutions.^[5]
- Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals. This includes proper handling, anesthesia, and monitoring for any signs of distress or toxicity.

By following these detailed application notes and protocols, researchers can effectively design and execute preclinical studies to evaluate the dosing and administration of **CP-547632** in mice for cancer therapy research.

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